Cas no 72776-07-9 ((4S)-4-(hydroxymethyl)azetidin-2-one)

(4S)-4-(hydroxymethyl)azetidin-2-one Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL9035200
- DTXCID40400747
- AKOS006352087
- DTXSID10449926
- (S)-4-hydroxymethylazetidin-2-one
- DS-018599
- MFCD19216847
- starbld0002258
- AT19035
- 72776-07-9
- (S)-4-(hydroxymethyl)azetidin-2-one
- YTUSUDPOSFRAEO-VKHMYHEASA-N
- (4S)-4-(hydroxymethyl)azetidin-2-one
-
- MDL: MFCD19216847
- Inchi: InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
- InChI Key: YTUSUDPOSFRAEO-VKHMYHEASA-N
Computed Properties
- Exact Mass: 101.047678466g/mol
- Monoisotopic Mass: 101.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 91.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
- XLogP3: -1.4
(4S)-4-(hydroxymethyl)azetidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1000102-1g |
(S)-4-(hydroxymethyl)azetidin-2-one |
72776-07-9 | 95% | 1g |
$1280 | 2024-08-02 | |
eNovation Chemicals LLC | Y1191320-1g |
(S)-4-(Hydroxymethyl)azetidin-2-one |
72776-07-9 | 95% | 1g |
$1085 | 2024-07-19 | |
1PlusChem | 1P01DEBM-100mg |
(S)-4-(hydroxymethyl)azetidin-2-one |
72776-07-9 | 95% | 100mg |
$382.00 | 2024-04-21 | |
abcr | AB569467-250mg |
(S)-4-(Hydroxymethyl)azetidin-2-one; . |
72776-07-9 | 250mg |
€1160.10 | 2024-08-02 | ||
Aaron | AR01DEJY-1g |
(S)-4-(hydroxymethyl)azetidin-2-one |
72776-07-9 | 1g |
$1226.00 | 2023-12-14 | ||
eNovation Chemicals LLC | Y1191320-1g |
(S)-4-(Hydroxymethyl)azetidin-2-one |
72776-07-9 | 95% | 1g |
$1085 | 2025-02-28 | |
eNovation Chemicals LLC | Y1191320-0.1g |
(S)-4-(Hydroxymethyl)azetidin-2-one |
72776-07-9 | 95% | 0.1g |
$340 | 2025-02-27 | |
eNovation Chemicals LLC | Y1191320-1g |
(S)-4-(Hydroxymethyl)azetidin-2-one |
72776-07-9 | 95% | 1g |
$1085 | 2025-02-27 | |
eNovation Chemicals LLC | Y1000102-1g |
(S)-4-(hydroxymethyl)azetidin-2-one |
72776-07-9 | 95% | 1g |
$1280 | 2025-02-25 | |
eNovation Chemicals LLC | Y1000102-1g |
(S)-4-(hydroxymethyl)azetidin-2-one |
72776-07-9 | 95% | 1g |
$1280 | 2025-02-20 |
(4S)-4-(hydroxymethyl)azetidin-2-one Related Literature
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on (4S)-4-(hydroxymethyl)azetidin-2-one
Introduction to (4S)-4-(hydroxymethyl)azetidin-2-one (CAS No. 72776-07-9)
(4S)-4-(hydroxymethyl)azetidin-2-one, with the CAS number 72776-07-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This cyclic ketone derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the azetidinone class, which is characterized by a five-membered ring containing a ketone and an amine group. The stereochemistry of this molecule, particularly the (4S) configuration, plays a crucial role in its biological activity and interactions with biological targets.
The structural motif of (4S)-4-(hydroxymethyl)azetidin-2-one makes it a versatile scaffold for designing various pharmacophores. The presence of a hydroxymethyl group at the 4-position of the azetidinone ring introduces additional reactivity, enabling further functionalization and modification. This feature is particularly valuable in medicinal chemistry, where such modifications can enhance binding affinity, selectivity, and metabolic stability of drug candidates.
In recent years, there has been growing interest in azetidinone derivatives due to their potential as bioactive molecules. Studies have shown that these compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The (4S)-configuration of (4S)-4-(hydroxymethyl)azetidin-2-one has been found to be particularly important in determining its biological efficacy. This stereochemical specificity is often exploited in drug design to optimize pharmacological profiles.
One of the most compelling aspects of (4S)-4-(hydroxymethyl)azetidin-2-one is its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Researchers have utilized this compound to develop novel therapeutic entities targeting various diseases. For instance, derivatives of this molecule have been investigated for their potential in inhibiting specific enzymes involved in cancer progression. The hydroxymethyl group provides a site for further chemical modification, allowing for the creation of molecules with tailored biological activities.
The synthesis of (4S)-4-(hydroxymethyl)azetidin-2-one is another area of active research. Chemists have developed several synthetic routes to produce this compound with high enantioselectivity, ensuring the retention of the (4S) configuration. These synthetic methods often involve asymmetric catalysis or chiral auxiliaries, which are critical for achieving the desired stereochemical outcome. The ability to produce enantiomerically pure forms of this compound is essential for evaluating its biological activity and potential therapeutic applications.
Recent studies have also explored the pharmacokinetic properties of (4S)-4-(hydroxymethyl)azetidin-2-one. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing it into a viable drug candidate. Preclinical studies have provided insights into its metabolic pathways and interactions with cytochrome P450 enzymes. These findings are valuable for predicting potential side effects and optimizing dosing regimens.
The potential applications of (4S)-4-(hydroxymethyl)azetidin-2-one extend beyond traditional pharmaceuticals. Researchers are exploring its use in other areas such as agrochemicals and materials science. For example, derivatives of this compound have shown promise as intermediates in the synthesis of novel pesticides and herbicides. The unique reactivity and structural features make it a valuable building block for creating innovative chemical entities.
In conclusion, (4S)-4-(hydroxymethyl)azetidin-2-one (CAS No. 72776-07-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural properties, stereochemical configuration, and synthetic accessibility make it a valuable tool for medicinal chemists. As research continues to uncover new applications and insights into its biology, this compound is poised to play an increasingly important role in drug discovery and development.
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